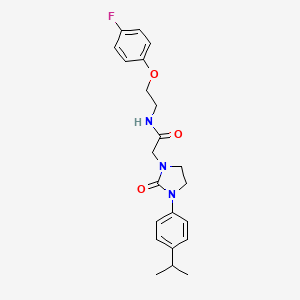

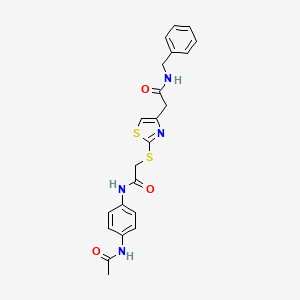

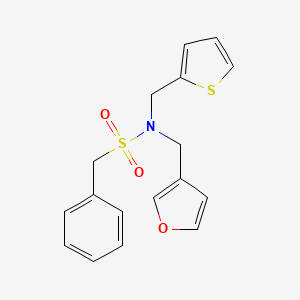

N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, also known as CB-13, is a synthetic cannabinoid that has been developed for research purposes. It acts as a selective agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have potential therapeutic applications in the treatment of various conditions.

Aplicaciones Científicas De Investigación

Positron Emission Tomography (PET) Imaging

Compounds with structural similarity to N-(4-chlorobenzyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, such as [11C]CPPC and [18F]1, have been explored for their potential in PET imaging, particularly targeting macrophage colony-stimulating factor 1 receptor (CSF1R) for the imaging of microglia. These compounds serve as noninvasive tools for imaging reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuroinflammation in various neuropsychiatric disorders. Such imaging agents are invaluable in developing therapeutics for neuroinflammation, enabling noninvasive and repeatable readouts in patients and measuring drug target engagement (Horti et al., 2019); (Lee et al., 2022).

Urotensin-II Receptor Antagonists

Research into structurally related compounds has also delved into the synthesis and biological evaluation of furan-2-carboxamide derivatives as potential urotensin-II receptor antagonists. These compounds, through systematic structure-activity relationship (SAR) investigations, have shown significant potency as UT antagonists, indicating potential for therapeutic applications in conditions mediated by the urotensin-II receptor (Lim et al., 2019).

Enantioselective Lewis Basic Catalysts

Further research highlights the development of l-Piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts, showcasing high yields and enantioselectivities, demonstrate the versatile applications of piperidine derivatives in facilitating chemical reactions with a broad range of substrates (Wang et al., 2006).

Anti-acetylcholinesterase Activity

Moreover, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing substantial activity enhancement with specific substitutions. This research underlines the potential of such compounds in developing therapeutic agents for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Sugimoto et al., 1990).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-17-5-3-15(4-6-17)12-21-19(23)22-9-7-16(8-10-22)13-25-14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLRUIVORRLMCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile](/img/structure/B2402325.png)

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2402338.png)

![1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B2402344.png)